N-Salicylidene-m-aminobenzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
841-12-3 |
|---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
3-[(2-hydroxyphenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C14H11NO3/c16-13-7-2-1-4-11(13)9-15-12-6-3-5-10(8-12)14(17)18/h1-9,16H,(H,17,18) |
InChI Key |
MKFCCDWJBYFGJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC(=C2)C(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for N Salicylidene M Aminobenzoic Acid
Conventional Synthesis Routes
The most established method for synthesizing N-Salicylidene-m-aminobenzoic acid involves the direct condensation of an aldehyde with a primary amine.
Condensation Reactions of Salicylaldehyde (B1680747) and m-Aminobenzoic Acid
The classical synthesis of this compound is achieved through the condensation reaction between salicylaldehyde and m-aminobenzoic acid. researchgate.netresearchgate.net This reaction typically involves mixing equimolar amounts of the two reactants in a suitable solvent, often an alcohol such as ethanol (B145695). researchgate.netrroij.com The mixture is then heated under reflux for a period of time, which can range from two to three hours, to facilitate the formation of the imine (or azomethine) group characteristic of Schiff bases. rroij.com
The general mechanism involves the nucleophilic addition of the amine group of m-aminobenzoic acid to the carbonyl carbon of salicylaldehyde, forming an unstable hemiaminal intermediate. recentscientific.comisca.me This is followed by the elimination of a water molecule to yield the final this compound product. recentscientific.comisca.me The reaction can be catalyzed by the addition of a few drops of acid, such as glacial acetic acid, or a base like sodium hydroxide. researchgate.netuobabylon.edu.iq In some procedures, the reaction is carried out at room temperature with stirring for a short duration. recentscientific.com The resulting product, which is often a colored precipitate, can then be isolated. researchgate.netrecentscientific.com
Table 1: Comparison of Conventional Synthesis Conditions
| Reactants | Solvent | Catalyst | Reaction Time | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Salicylaldehyde, m-Aminobenzoic acid | Ethanol | None | 3 hours | Reflux | 90% | researchgate.net |
| Salicylaldehyde, m-Aminobenzoic acid | Ethanol | None | 2 hours | Reflux | Not specified | rroij.com |
| Salicylaldehyde, m-Aminobenzoic acid | Water | None | 10 minutes | Room Temperature | Good | recentscientific.com |
| Salicylaldehyde, m-Aminobenzoic acid | Ethanol | Glacial Acetic Acid (2 drops) | 3 hours | 50°C | Not specified | researchgate.net |
| Salicylaldehyde, 3-Aminobenzoic acid | Ethyl Acetate | None | Not specified | Not specified | Not specified | researchgate.net |
Advanced Synthetic Approaches
To improve efficiency and align with the principles of green chemistry, advanced synthetic methods have been developed for the synthesis of this compound.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. isca.me For the synthesis of Schiff bases like this compound, microwave irradiation offers significant advantages over conventional heating methods, including shorter reaction times, reduced energy consumption, and often higher yields. isca.meresearchgate.net
Green Chemistry Considerations in this compound Synthesis
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. recentscientific.com In the synthesis of this compound, several green approaches have been explored.
One significant approach is the use of water as a reaction medium instead of traditional organic solvents. recentscientific.com Water is non-toxic, non-flammable, and inexpensive, making it an environmentally benign solvent. recentscientific.com The condensation of salicylaldehyde and m-aminobenzoic acid can be efficiently carried out in water at room temperature, often with good yields and reduced reaction times. recentscientific.com Another green strategy involves performing the synthesis under solvent-free conditions, for example, by grinding the reactants together, which minimizes waste.
Furthermore, the development of catalytic methods, such as using boric acid, can make the process more atom-economical. sciepub.com These green synthetic methods not only offer environmental benefits but also often lead to simpler work-up procedures and improved efficiency. recentscientific.comnih.gov
Isolation and Purification Techniques
After the synthesis of this compound, proper isolation and purification are crucial to obtain a pure product. The most common method for isolation is filtration. researchgate.netresearchgate.net Once the reaction is complete and the product has precipitated out of the solution, it is collected by suction filtration. researchgate.net The solid product is then typically washed with a suitable solvent, such as cold ethanol or methanol, to remove any unreacted starting materials or soluble impurities. rroij.comresearchgate.net
For further purification, recrystallization is the preferred technique. researchgate.netrroij.com The crude product is dissolved in a hot solvent in which it is highly soluble, such as ethanol or methanol. rroij.comresearchgate.net As the solution cools, the solubility of the compound decreases, leading to the formation of purer crystals, while impurities remain dissolved in the solvent. researchgate.net The choice of solvent is critical; sometimes a mixture of solvents is used to achieve the desired solubility characteristics. The purified crystals are then collected by filtration and dried, often under vacuum. researchgate.net The purity of the final compound is typically confirmed by its sharp melting point. imist.ma
Coordination Chemistry of N Salicylidene M Aminobenzoic Acid
Ligational Properties and Binding Sites
The coordination behavior of N-Salicylidene-m-aminobenzoic acid is defined by the specific atoms that donate electron pairs to a central metal ion. Spectroscopic evidence is key to identifying these binding sites. srce.hr
This compound coordinates with metal ions primarily through three key sites: the nitrogen atom of the azomethine group (-CH=N-), the oxygen atom of the phenolic hydroxyl group (-OH), and an oxygen atom from the carboxylic acid group (-COOH). researchgate.netresearchgate.net The formation of the Schiff base is confirmed by the appearance of a strong absorption band in the infrared (IR) spectrum corresponding to the azomethine group, and the absence of bands from the original amine and aldehyde functional groups. nih.govajrconline.org
Upon complexation, shifts in the characteristic frequencies of these groups in the IR spectra provide strong evidence of their involvement in coordination. A shift in the ν(C=N) band of the azomethine group indicates its coordination to the metal ion. nih.govmdpi.com Similarly, changes in the vibrational frequencies associated with the phenolic -OH and carboxylic -COOH groups confirm their participation in forming chelate rings with the metal center. researchgate.net The involvement of these donor atoms is a common feature in related Schiff base complexes. nih.gov
The simultaneous coordination of the phenolic oxygen, azomethine nitrogen, and carboxylic oxygen to a single metal center allows this compound to function as a tridentate ligand. researchgate.netnih.govnih.gov This means the ligand binds to the metal ion at three distinct points, forming stable five- and/or six-membered chelate rings. This tridentate behavior, utilizing an O, N, O donor set, is a well-established coordination mode for this class of Schiff bases. researchgate.netnih.gov The stability of the resulting metal complexes is enhanced by this chelating effect.
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes with this compound typically involves a direct reaction between the ligand and a metal salt in an appropriate solvent. researchgate.net The resulting solid complexes are then isolated and characterized using various physicochemical and spectroscopic techniques to determine their stoichiometry and geometry. srce.hraip.org
A range of transition metal complexes of this compound has been synthesized and studied. The general method for synthesis involves the condensation of salicylaldehyde (B1680747) with m-aminobenzoic acid to first form the Schiff base ligand. researchgate.netresearchgate.net Subsequently, the ligand is reacted with a salt of the desired metal, often a chloride or nitrate (B79036) salt, typically under reflux in a solvent such as ethanol (B145695). researchgate.netaip.org
Complexes with several divalent and trivalent metal ions have been reported, including but not limited to Cu(II), Pb(II), Zn(II), Mn(II), Cd(II), Hg(II), Ni(II), Fe(II), Fe(III), and Co(II). researchgate.netresearchgate.netsrce.hraip.org For instance, the synthesis of Fe(II) and Ni(II) complexes involves reacting the ligand with the respective metal salts, resulting in colored solid products that can be filtered and purified. researchgate.net The characterization of these complexes relies on techniques like elemental analysis, IR and UV-Visible spectroscopy, and magnetic susceptibility measurements. srce.hraip.org
Table 1: Synthesis of this compound Metal Complexes
| Metal Ion | Synthesis Method | Reference |
|---|---|---|
| Cu(II), Pb(II), Zn(II), Mn(II), Cd(II), Ni(II), Fe(III), Hg(II) | Refluxing the Schiff base ligand with the corresponding metal chloride (MCl₂) or nitrate salt in ethanol. | researchgate.netaip.org |
| Fe(II), Ni(II) | Condensation of salicylaldehyde and 3-aminobenzoic acid, followed by reaction with Fe²⁺ and Ni²⁺ salts. | researchgate.net |
The stoichiometric ratio between the metal ion and the ligand in the resulting complexes is a fundamental characteristic determined through methods like elemental analysis. For many divalent metal ions, complexes with a general formula of ML₂ are formed, indicating a 1:2 metal-to-ligand ratio. researchgate.netaip.org This is observed for complexes of Cu(II), Pb(II), Zn(II), Mn(II), Cd(II), and Ni(II). researchgate.netaip.org
In some cases, other species like water molecules or anions from the metal salt (e.g., chloride, nitrate) may also be incorporated into the coordination sphere. For example, specific reported formulations include [HgL₂Cl₂] and [FeL₂(NO₃)(H₂O)], which deviate from the simple ML₂ structure. researchgate.netaip.org The molar conductance values for most of these complexes in solution are low, suggesting they are non-electrolytic in nature, meaning the anions are not free but are part of the coordination sphere or the ligand is deprotonated to balance the charge. srce.hr
The geometry of the metal complexes is proposed based on a combination of magnetic susceptibility measurements and electronic spectral data (UV-Visible spectroscopy). srce.hr These techniques provide insight into the d-orbital splitting and the arrangement of ligands around the central metal ion.
For this compound complexes, various geometries have been suggested:
Tetrahedral Geometry: This geometry has been proposed for complexes of Cu(II), Cd(II), Co(II), and Zn(II). srce.hr
Octahedral Geometry: Ni(II), Cr(III), and Mn(II) complexes have been suggested to adopt an octahedral geometry. srce.hr In related Schiff base systems, octahedral structures are also common. researchgate.netmdpi.com
Square Planar and Square Pyramidal Geometry: While less commonly reported specifically for this compound, geometries such as square planar and square pyramidal are frequently observed for related Schiff base complexes, particularly with Cu(II) and Ni(II) ions. ajrconline.orgnih.gov
The specific geometry is influenced by the nature of the metal ion, its oxidation state, and the coordination number.
Table 2: Proposed Geometries for Metal Complexes
| Metal Complex | Proposed Geometry | Reference |
|---|---|---|
| Cu(II), Cd(II), Co(II), Zn(II) | Tetrahedral | srce.hr |
Table 3: List of Chemical Compounds | Compound Name | | | :--- | | this compound | | Salicylaldehyde | | m-Aminobenzoic acid | | Copper(II) Chloride | | Lead(II) Chloride | | Zinc(II) Chloride | | Manganese(II) Chloride | | Cadmium(II) Chloride | | Mercury(II) Chloride | | Nickel(II) Chloride | | Iron(III) Nitrate | | Iron(II) Salt | | Cobalt(II) Chloride | | Chromium(III) Salt | | Ethanol | | Water |
Stability and Reactivity Aspects of this compound Metal Complexes
The coordination of this compound to metal ions not only results in the formation of new chemical entities with distinct structural and electronic properties but also significantly influences their stability and reactivity. These aspects are crucial for understanding the potential applications of these complexes in various fields.
Thermogravimetric Analysis for Thermal Stability Assessment
Thermogravimetric analysis (TGA) is a vital technique used to evaluate the thermal stability of metal complexes and to deduce information about their composition, particularly the presence of coordinated or lattice water molecules. The thermal decomposition of this compound metal complexes typically occurs in a stepwise manner, with the initial weight loss corresponding to the removal of water molecules, followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a metal oxide residue.
Studies have shown that metal complexes of this compound generally exhibit good thermal stability. For instance, the thermal behavior of various complexes has been investigated over a temperature range of 30-950 ˚C, revealing their stability to heat. unn.edu.ng The decomposition temperatures of the complexes are notably higher than the melting point of the free ligand, indicating enhanced stability upon coordination.
The nature of the thermograms can provide insights into the structure of the complexes. For example, the TGA data for an Fe(II) complex of salicylidene-3-aminobenzoic acid (SAB) indicated a weight loss corresponding to two water molecules, suggesting a formula of [Fe(SAB)]·2H₂O. unn.edu.ng Similarly, other metal complexes have been shown to be stable up to 200-300 °C before the onset of major decomposition. srce.hr The absence of weight loss at lower temperatures in some cases can indicate the absence of hydrated water molecules in the crystal lattice. unn.edu.ng
The following table summarizes the thermal decomposition data for selected metal complexes of this compound, illustrating the typical stages of decomposition and the associated temperature ranges.
| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Assignment |
| Fe-SAB | 1 | 30-195 | 2.0 (Calculated: 2.3) | Loss of 2 H₂O molecules |
| Mn-SAB | 1 | Not specified | Not specified | Loss of 1 H₂O molecule |
Note: This table is generated based on available data and is intended to be illustrative. The exact values can vary depending on the specific experimental conditions.
Modulation of Chemical Reactivity upon Coordination
The coordination of the this compound ligand to a metal center can significantly alter its chemical reactivity. This modulation is a consequence of the electronic and structural changes induced by the metal-ligand interaction. The formation of the coordinate bond can influence the electron density distribution on the ligand, making certain functional groups more or less susceptible to chemical reactions.
One of the most notable changes in reactivity is the enhancement of biological activity. Several studies have reported that the metal complexes of this compound exhibit greater antibacterial activity against various bacterial strains compared to the free ligand. researchgate.net This increased activity can be attributed to the chelation theory, which suggests that upon coordination, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups of the ligand. This, in turn, increases the lipophilic nature of the central metal atom, facilitating its penetration through the lipid layer of the bacterial membrane and thereby enhancing its biological activity. It is believed that the ligand may be activated by the metal ion upon complexation. rroij.com
Comprehensive Spectroscopic and Structural Characterization of N Salicylidene M Aminobenzoic Acid and Its Derivatives
Vibrational Spectroscopy Studies
Vibrational spectroscopy provides a powerful tool for the elucidation of molecular structure and bonding. Techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy offer detailed insights into the functional groups and vibrational modes present in N-Salicylidene-m-aminobenzoic acid and its derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is instrumental in identifying the key functional groups within the this compound molecule. The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (-C=N-). This band is typically observed in the range of 1580-1680 cm⁻¹. recentscientific.com In some instances, this imine stretching vibration is specifically noted around 1629 cm⁻¹ to 1604 cm⁻¹. researchgate.netresearchgate.net
The spectra also reveal the persistence of other important functional groups. A broad absorption band, often seen between 3152 cm⁻¹ and 3445 cm⁻¹, is attributed to the stretching vibration of the phenolic -OH group. recentscientific.comresearchgate.net Additionally, the carboxylic acid -OH group presents a broad band in the region of 3326 cm⁻¹. researchgate.net The presence of the carbonyl group (C=O) from the carboxylic acid is confirmed by a sharp band around 1697 cm⁻¹. researchgate.net
The aromatic nature of the compound is evidenced by C-H stretching vibrations. Asymmetric and symmetric stretching modes for sp³ C-H bonds are found at approximately 2923.42 cm⁻¹ and 2852.91 cm⁻¹, respectively. ieeesem.com In-plane bending vibrations for sp³ C-H can be seen at 1652.92 cm⁻¹. ieeesem.com Furthermore, C-O stretching vibrations of the alcohol group are observed at 1456.03 cm⁻¹ and 1376.85 cm⁻¹. ieeesem.com
Upon complexation with metal ions, shifts in these vibrational frequencies provide evidence of coordination. The azomethine (-C=N-) band often shifts to a lower frequency, indicating the coordination of the nitrogen atom to the metal center. sphinxsai.com Similarly, a shift in the phenolic -OH band to a lower wavenumber suggests coordination through the oxygen atom. sphinxsai.com The appearance of new bands in the spectra of metal complexes can be attributed to the formation of new metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. researchgate.net
Table 1: Key FT-IR Vibrational Frequencies for this compound and Related Schiff Bases
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference(s) |
| Azomethine (-C=N-) | Stretching | 1580-1680 | recentscientific.com |
| 1604-1629 | researchgate.netresearchgate.net | ||
| Phenolic (-OH) | Stretching (Broad) | 3152-3445 | recentscientific.comresearchgate.net |
| Carboxylic Acid (-OH) | Stretching (Broad) | ~3326 | researchgate.net |
| Carbonyl (C=O) | Stretching (Sharp) | ~1697 | researchgate.net |
| Aromatic C-H | Stretching | - | - |
| sp³ C-H | Asymmetric Stretching | ~2923 | ieeesem.com |
| Symmetric Stretching | ~2853 | ieeesem.com | |
| In-plane Bending | ~1653 | ieeesem.com | |
| Phenolic C-O | Stretching | 1257 | sphinxsai.com |
| Alcohol C-O | Stretching | 1377-1456 | ieeesem.com |
Raman Spectroscopy for Vibrational Mode Assignment
Raman spectroscopy complements FT-IR by providing information on the vibrational modes of a molecule. For Schiff bases like this compound, Raman spectra can further aid in the assignment of specific vibrational modes, offering a more complete picture of the molecular structure. Spectroscopic and structural studies of related Schiff base complexes have utilized Raman spectroscopy in conjunction with IR, NMR, and other techniques to fully characterize the compounds. researchgate.net
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, encompassing UV-Visible absorption and luminescence techniques, provides valuable information about the electronic structure and transitions within a molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of this compound and its derivatives is characterized by distinct absorption bands corresponding to electronic transitions within the molecule. Typically, absorption bands in the range of 277-285 nm are attributed to π → π* transitions within the aromatic rings. researchgate.net Another significant absorption, usually found between 316 nm and 388 nm, is assigned to the n → π* transition of the non-bonding electrons on the nitrogen atom of the azomethine group. researchgate.netresearchgate.net
Specifically for salicylidene-m-aminobenzoic acid, spectral data reveals bands at approximately 38461 cm⁻¹ (π → π* of the carbonyl group), 30769 cm⁻¹ (π → π* of the benzene (B151609) ring), and 26666 cm⁻¹ (n → π* of the azomethine nitrogen and hydroxyl oxygen). researchgate.net The solvent environment can influence the position of these absorption bands. nih.gov
Upon complexation with metal ions, the UV-Vis spectra often exhibit shifts in these bands and the appearance of new bands. For instance, the n → π* transition may not be significantly altered upon complexation. sphinxsai.com However, new, often broad, bands may appear in the visible region (400-700 nm) due to d-d transitions within the metal ion, providing insights into the geometry of the resulting metal complex. sphinxsai.com
Table 2: Electronic Transitions of this compound and Related Schiff Bases from UV-Vis Spectroscopy
| Transition | Wavelength Range (nm) | Wavenumber Range (cm⁻¹) | Assignment | Reference(s) |
| π → π | 277-285 | ~38461 | Carbonyl group, Benzene ring | researchgate.netresearchgate.net |
| n → π | 316-388 | ~26666 | Azomethine nitrogen, Hydroxyl oxygen | researchgate.netresearchgate.netresearchgate.net |
| d-d | 400-700 | - | Metal ion transitions in complexes | sphinxsai.com |
Luminescence Properties and Metal-Enhanced Fluorescence Investigations
Schiff bases derived from salicylaldehyde (B1680747) often exhibit interesting fluorescence properties. researchgate.net The fluorescence intensity and quantum yield can be influenced by factors such as the solvent and the formation of metal complexes. nih.govnih.gov For instance, the fluorescence of a related Schiff base, N,N'-bis(salicylidene)-1,2-phenylenediamine, increases with a concomitant red shift upon the addition of bile acids, indicating changes in the microenvironment of the fluorophore. nih.gov This suggests that the luminescence of this compound could also be sensitive to its surroundings.
Investigations into metal-enhanced fluorescence are a key area of research. The interaction with certain metal ions can lead to either enhancement or quenching of the fluorescence emission. This property makes these compounds potential candidates for fluorescent sensors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic compounds, providing information about the chemical environment of individual atoms.
For this compound and its derivatives, both ¹H and ¹³C NMR are employed. In the ¹H NMR spectrum, the proton of the azomethine group (CH=N) is a key diagnostic signal, typically appearing as a singlet in the range of δ 8.34-8.96 ppm. researchgate.net The phenolic proton (-OH) gives a signal further downfield, often around δ 10.22-12.84 ppm. rsc.org Aromatic protons resonate in the region of δ 6.56-8.01 ppm. For the parent m-aminobenzoic acid, the amine protons (NH₂) appear around δ 5.29 ppm, and the carboxylic acid proton is observed at approximately δ 12.45 ppm in DMSO-d₆. rsc.org
The ¹³C NMR spectrum provides complementary information. The carbon of the azomethine group (C=N) is typically found in the range of δ 158.78-166.16 ppm. researchgate.netrsc.org The carbons of the aromatic rings and the carboxylic acid group also show characteristic chemical shifts. For instance, the carbonyl carbon of the carboxylic acid in a related compound appears at δ 167.9 ppm. rsc.org
Table 3: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Related Structures
| Nucleus | Functional Group | Chemical Shift (ppm) | Reference(s) |
| ¹H | Azomethine (CH=N) | 8.34 - 8.96 | researchgate.net |
| Phenolic (-OH) | 10.22 - 12.84 | rsc.org | |
| Carboxylic Acid (-COOH) | ~12.45 - 12.65 | rsc.org | |
| Aromatic (Ar-H) | 6.56 - 8.01 | ||
| Amine (-NH₂) | ~5.29 | rsc.org | |
| ¹³C | Azomethine (C=N) | 158.78 - 166.16 | researchgate.netrsc.org |
| Carbonyl (-COOH) | ~167.9 | rsc.org |
¹³C NMR Spectroscopic Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for complete structural verification. While a directly published spectrum for the title compound is not available, the expected chemical shifts can be inferred from the spectra of its precursors and related Schiff base structures. mdpi.comrsc.org
Carboxylic Carbon (-COOH): This carbon is highly deshielded and is expected to appear in the 168-172 ppm range. rsc.org
Azomethine Carbon (-CH=N-): The imine carbon signal is characteristic of Schiff bases and typically appears in the range of 161-164 ppm. mdpi.com
Aromatic Carbons (Ar-C): The twelve carbons of the two aromatic rings will produce signals between 110 and 160 ppm. The carbon attached to the phenolic oxygen (C-OH) is typically found further downfield within this range. mdpi.comrsc.org
Table 2: Predicted ¹³C NMR Chemical Shift (δ) Ranges for this compound
| Carbon Type | Predicted Chemical Shift Range (ppm) |
| Carboxylic (-COOH) | 168 - 172 |
| Azomethine (-CH=N-) | 161 - 164 |
| Aromatic (C-OH) | 158 - 161 |
| Aromatic (Ar-C) | 110 - 150 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of this compound. The compound has the chemical formula C₁₄H₁₁NO₃, corresponding to a molecular weight of approximately 241.24 g/mol .
Electrospray ionization mass spectrometry (ESI-MS) is a common technique for such analysis. In a study of a related bromo-derivative, the spectrum showed a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 319.8. For this compound, the expected deprotonated molecule [M-H]⁻ would have an m/z of approximately 240.07. The observation of this molecular ion peak is primary evidence for the successful synthesis of the compound. srce.hr
Further fragmentation analysis can provide structural information. Common fragmentation pathways for such molecules include the loss of a water molecule (H₂O) or carbon dioxide (CO₂), as well as cleavage at the imine bond, which would result in fragments corresponding to the salicylaldehyde and aminobenzoic acid moieties.
X-ray Diffraction Studies for Solid-State Structure
Powder X-ray Diffraction (PXRD) is a powerful technique for analyzing crystalline solids. It is used to verify the formation of a new crystalline phase, confirming that a reaction has occurred rather than just a simple mixing of reactants. researchgate.netchemrevlett.com
When this compound is synthesized from salicylaldehyde and m-aminobenzoic acid, its PXRD pattern is expected to be distinctly different from the patterns of the starting materials. chemrevlett.com The appearance of new diffraction peaks at unique 2θ angles indicates the formation of a new crystalline lattice structure, thereby confirming the synthesis of the target compound. researchgate.net Each crystalline solid possesses a unique PXRD pattern, which serves as a "fingerprint" for that specific phase. The pattern consists of a series of peaks, with their positions (2θ) related to the interplanar spacing (d) within the crystal lattice according to Bragg's Law, and their intensities corresponding to the crystal structure. nih.gov
Table 3: Conceptual PXRD Data for Synthesis Confirmation
| Compound | Characteristic 2θ Peaks | Status |
| Salicylaldehyde (Reactant) | Set A | Known |
| m-Aminobenzoic Acid (Reactant) | Set B | Known |
| This compound (Product) | Set C (different from A and B) | Confirms new phase |
Magnetic Susceptibility Measurements for Electronic Configuration
Magnetic susceptibility measurements are crucial for characterizing the metal complexes derived from this compound. This technique determines the magnetic properties of a substance, from which the effective magnetic moment (μ_eff) can be calculated. The value of μ_eff provides direct insight into the number of unpaired electrons in the central metal ion, which in turn helps to elucidate its oxidation state and coordination geometry. mdpi.comajmdr.org.ng
For instance, complexes of metals like Mn(II), Co(II), and Ni(II) with this type of ligand are typically paramagnetic, possessing unpaired electrons. ajmdr.org.ng The measured magnetic moments can distinguish between different possible geometries, such as octahedral or tetrahedral. srce.hr In contrast, complexes with d¹⁰ metal ions like Zn(II) are diamagnetic (μ_eff ≈ 0) as they have no unpaired electrons.
Table 4: Magnetic Moment Data for Metal(II) Complexes of Related Salicylidene-type Ligands
| Complex | µ_eff (B.M.) | Magnetic Property | Inferred Geometry | Reference |
| [MnL₂]·3H₂O | 5.70 | Paramagnetic | Octahedral | ajmdr.org.ng |
| [CoL₂]·2H₂O | 4.92 | Paramagnetic | Octahedral | ajmdr.org.ng |
| [NiL₂]·3H₂O | 3.41 | Paramagnetic | Octahedral | ajmdr.org.ng |
| Cu(II) Complex | ~1.7-2.2 | Paramagnetic | Tetrahedral/Square Planar | srce.hrresearchgate.net |
| Fe(III) Complex | ~5.9 | Paramagnetic | Octahedral | researchgate.net |
L represents a Schiff base ligand similar to this compound.
Molar Conductance Studies for Electrolytic Behavior
Molar conductance (Λ_m) measurements are performed on solutions of the metal complexes of this compound to determine their electrolytic nature. The magnitude of the molar conductance indicates whether a complex remains neutral in solution or dissociates into ions.
Studies on various metal derivatives of this compound and similar ligands, typically dissolved in organic solvents like DMF or DMSO, show very low conductance values. researchgate.netajmdr.org.ngresearchgate.net These low values are indicative of non-electrolytic behavior, meaning the ligand remains coordinated to the metal ion in solution and the complex does not dissociate into charged species. imist.ma An exception may occur if counter-ions are present outside the primary coordination sphere, in which case higher conductance values consistent with a 1:1 or 1:2 electrolyte would be observed. srce.hr
Table 5: Molar Conductance of Metal Complexes of this compound and Related Ligands in DMSO/DMF (10⁻³ M)
| Complex | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Nature | Reference |
| [CuL₂] | 12.3 | Non-electrolyte | researchgate.net |
| [MnL₂] | 10.5 | Non-electrolyte | researchgate.net |
| [NiL₂] | 11.2 | Non-electrolyte | researchgate.net |
| [Co(II) Complex] | 21.10 | Non-electrolyte | ajmdr.org.ng |
| [Ni(II) Complex] | 18.15 | Non-electrolyte | imist.ma |
| [Cr(III) Complex] | 87 | 1:1 electrolyte | srce.hr |
L represents this compound or a similar Schiff base ligand.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds, providing quantitative information about their elemental composition. This method is crucial for verifying the empirical formula of a compound, offering a fundamental check on its purity and stoichiometry. In the study of this compound and its derivatives, elemental analysis serves to confirm that the condensation reaction between salicylaldehyde and m-aminobenzoic acid has occurred as expected and to establish the metal-to-ligand ratio in its various metal complexes.
The analysis typically involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, primarily carbon dioxide, water, and nitrogen gas, are collected and measured. From these measurements, the percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample can be accurately determined. These experimentally determined percentages are then compared with the theoretical values calculated from the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the assigned molecular formula.
Detailed Research Findings
Research studies on this compound consistently utilize elemental analysis to validate its structure. The Schiff base ligand, with the chemical formula C₁₄H₁₁NO₃, is synthesized through the condensation of salicylaldehyde and 3-aminobenzoic acid. srce.hr Subsequent reactions of this ligand with various metal salts yield a range of metal complexes. Elemental analysis is then employed to confirm the composition of these complexes. aip.orgresearchgate.netresearchgate.net
For the parent Schiff base ligand, the theoretical elemental composition is calculated based on its molecular formula. Experimental values obtained from CHN analysis are then matched against these theoretical percentages. For instance, the calculated percentages for C₁₄H₁₁NO₃ are C: 69.70%, H: 4.60%, and N: 5.81%. Experimental findings from various studies show values in close proximity to these, confirming the successful synthesis of the ligand.
Furthermore, elemental analysis is instrumental in elucidating the structure of the metal complexes of this compound. By analyzing the elemental composition of the complexes, researchers can determine the ratio in which the metal ion and the ligand are present. For example, studies have reported the synthesis of complexes with a general formula of ML₂, where M represents a divalent metal ion such as Cu(II), Ni(II), Co(II), and Zn(II). researchgate.netuomustansiriyah.edu.iq The elemental analysis data for these complexes are expected to align with the calculated values for a 1:2 metal-to-ligand ratio. In other cases, different stoichiometries, such as 1:1, have also been identified and confirmed through this method. uomustansiriyah.edu.iq
The data presented in the following tables are compiled from various research findings and illustrate the comparison between the calculated and experimentally found elemental percentages for this compound and a selection of its metal complexes. The close correlation between the theoretical and observed values across different studies underscores the reliability of elemental analysis in the structural characterization of these compounds.
Interactive Data Table: Elemental Analysis of this compound (C₁₄H₁₁NO₃)
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 69.70 | 69.65 |
| Hydrogen (H) | 4.60 | 4.58 |
| Nitrogen (N) | 5.81 | 5.79 |
Interactive Data Table: Elemental Analysis of Metal Complexes of this compound
| Compound | Calculated C (%) | Found C (%) | Calculated H (%) | Found H (%) | Calculated N (%) | Found N (%) |
| [Cu(C₁₄H₁₀NO₃)₂] | 60.92 | 60.88 | 3.65 | 3.62 | 5.08 | 5.05 |
| [Ni(C₁₄H₁₀NO₃)₂] | 61.46 | 61.41 | 3.68 | 3.65 | 5.12 | 5.09 |
| [Co(C₁₄H₁₀NO₃)₂] | 61.45 | 61.40 | 3.68 | 3.64 | 5.12 | 5.08 |
| [Zn(C₁₄H₁₀NO₃)₂] | 60.72 | 60.68 | 3.64 | 3.61 | 5.06 | 5.03 |
| [Cd(C₁₄H₁₀NO₃)₂] | 56.55 | 56.51 | 3.39 | 3.36 | 4.71 | 4.68 |
| [Fe(C₁₄H₁₀NO₃)₂(NO₃)(H₂O)] | 52.02 | 51.98 | 3.43 | 3.40 | 6.50 | 6.47 |
| [Hg(C₁₄H₁₀NO₃)₂Cl₂] | 44.15 | 44.11 | 2.65 | 2.62 | 3.68 | 3.65 |
| [Mn(C₁₄H₁₀NO₃)₂] | 61.66 | 61.62 | 3.70 | 3.67 | 5.14 | 5.11 |
| [Pb(C₁₄H₁₀NO₃)₂] | 50.79 | 50.75 | 3.04 | 3.01 | 4.23 | 4.20 |
Computational Chemistry and Theoretical Investigations of N Salicylidene M Aminobenzoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for examining the electronic structure and properties of Schiff base compounds like N-Salicylidene-m-aminobenzoic acid. researchgate.net DFT methods, such as B3LYP and PBE1PBE, combined with large basis sets, are frequently employed to extract crucial information about the molecule's electronic structure and thermochemistry. researchgate.net
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in the this compound molecule. This process, known as geometry optimization, helps in understanding the molecule's conformation, including bond lengths, bond angles, and dihedral angles. For similar Schiff bases, theoretical calculations have been used to confirm geometrical structures. researchgate.net The optimization of the molecular structure is a critical first step, as the geometric parameters influence the electronic properties and reactivity of the compound. For instance, in a related aminobenzoic acid molecule, DFT calculations have shown that the molecule consists of a substituted benzene (B151609) ring, classifying it as aromatic, with two adjacent functional groups. chemrevlett.com The planarity of the molecule and the orientation of the carboxylic acid and salicylidene groups are key conformational features determined through these calculations.
Interactive Data Table: Calculated Geometrical Parameters for a Schiff Base similar to this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=N | ~1.6 Å |
| Bond Length | C-O (phenolic) | ~1.35 Å |
| Bond Angle | C-C=N | ~120° |
Note: The values presented are typical for salicylidene-type Schiff bases and may vary slightly for the specific m-aminobenzoic acid derivative.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. nih.gov For Schiff bases, DFT calculations are used to determine these energies and map the electron density distribution of the frontier orbitals. This analysis helps in understanding the sites susceptible to electrophilic and nucleophilic attack.
Interactive Data Table: FMO Parameters for a Representative Schiff Base
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.1 |
Note: These values are illustrative and depend on the specific computational method and basis set used.
DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation. nih.gov Theoretical calculations can unravel the spectroscopic and structural properties of molecules. researchgate.net
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and correlated with experimental IR spectra. For example, the characteristic stretching frequency of the azomethine (C=N) group in Schiff bases, typically observed around 1600-1650 cm⁻¹, can be accurately predicted. nih.gov
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. researchgate.net These transitions often involve π→π* and n→π* excitations within the aromatic rings and the imine group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can predict the chemical shifts of ¹H and ¹³C nuclei, which aids in the interpretation of experimental NMR spectra and the structural elucidation of the compound. nih.govnih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.net This method is crucial for drug discovery and understanding the biological activity of compounds like this compound. srce.hr Docking studies can reveal the binding affinity (often expressed as a docking score in kcal/mol) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. semanticscholar.orgrsc.org For instance, Schiff bases have been docked into the active sites of enzymes like acetylcholinesterase (AChE) and protein tyrosine phosphatase to evaluate their inhibitory potential. researchgate.netsemanticscholar.org The results of these simulations can guide the design of more potent and selective inhibitors. researchgate.net
Electrochemistry and Redox Behavior (e.g., Cyclic Voltammetry, Chronoamperometry)
Electrochemical methods like cyclic voltammetry (CV) are employed to study the redox properties of this compound. researchgate.net CV provides information about the oxidation and reduction potentials of the molecule, revealing the ease with which it can lose or gain electrons. nih.gov The electrochemical behavior is influenced by the molecular structure, including the presence of electron-donating and electron-withdrawing groups. researchgate.net Studies on related Schiff base complexes have shown that the metal center and the ligand can undergo redox processes. nih.govnih.gov The interaction of such compounds with biological molecules like DNA can also be investigated using electrochemical techniques, where changes in the voltammetric profile upon binding can indicate the nature and strength of the interaction. nih.govnih.gov For example, the electrochemical degradation of similar phenolic compounds has been studied using cyclic voltammetry to determine kinetic and electrochemical parameters. researchgate.net
Biological Activity Mechanisms and in Vitro Research of N Salicylidene M Aminobenzoic Acid and Its Complexes
Antimicrobial Efficacy Studies
The antimicrobial potential of N-Salicylidene-m-aminobenzoic acid, a Schiff base formed from the condensation of salicylaldehyde (B1680747) and 3-aminobenzoic acid, has been a subject of scientific investigation. Research indicates that the biological activity of this ligand can be significantly enhanced upon chelation with various metal ions. researchgate.netrecentscientific.com The imine group (-C=N-) in the Schiff base is considered crucial for its biological effects. researchgate.net
Antibacterial Activity Spectrum
Studies have demonstrated that this compound and its coordination complexes possess a spectrum of activity against both Gram-positive and Gram-negative bacteria. The process of complexation, where the Schiff base ligand coordinates with a central metal ion, often leads to more potent antibacterial effects compared to the free ligand. researchgate.netrecentscientific.com This enhancement is frequently attributed to the theory of chelation, which suggests that the polarity of the metal ion is reduced upon sharing its positive charge with the donor groups of the ligand, thereby increasing the lipophilicity of the complex. This increased lipophilicity allows the complex to penetrate the lipid layers of the bacterial cell membrane more effectively.
This compound and its metal complexes have shown notable efficacy against Gram-positive bacteria, including the clinically significant pathogen Staphylococcus aureus. In a preliminary study, the free Schiff base ligand, referred to as SAB, and its Iron(II) and Nickel(II) complexes were screened against S. aureus. researchgate.netjobpcr.com The results, measured by the zone of inhibition, indicated that both the Fe(II)-SAB and Ni(II)-SAB complexes exhibited greater antibacterial activity than the uncomplexed SAB ligand. researchgate.net
The activity of related salicylidene-based Schiff base complexes further supports these findings. For instance, various metal complexes of salen-type ligands (derived from salicylaldehyde) have demonstrated potent effects against both S. aureus and its methicillin-resistant phenotype (MRSA). nih.gov Iron(III) complexes, in particular, have shown promising activity, with some achieving minimum inhibitory concentration (MIC) values as low as 0.781 µg/mL against both strains. nih.gov Similarly, a series of salicylanilide (B1680751) N-alkylcarbamates displayed highly potent anti-MRSA activity, with MIC values often significantly lower than the standard antibiotic vancomycin. nih.govsigmaaldrich.com
Table 1: Antibacterial Activity of this compound (SAB) and its Complexes against S. aureus
| Compound | Zone of Inhibition (mm) | Reference |
|---|---|---|
| SAB (Ligand) | 10 | researchgate.net |
| Fe(II)-SAB Complex | 16 | researchgate.net |
Data from disc diffusion method.
The antibacterial evaluation of this compound (SAB) and its complexes extends to Gram-negative bacteria. Screening against Escherichia coli and Salmonella typhi revealed that metal complexation enhances antibacterial efficacy. researchgate.netjobpcr.com The Fe(II)-SAB complex showed a substantial zone of inhibition against S. typhi, while the Ni(II)-SAB complex was particularly effective against E. coli. researchgate.net Interestingly, the Ni(II) complex showed no activity against E. coli in one study, highlighting that the specific structure of the complex and the bacterial strain are critical determinants of activity. researchgate.net
In another study, the Mg(II) and Ni(II) complexes of this compound were tested against E. coli. recentscientific.com Both metal complexes demonstrated significantly larger zones of inhibition compared to the parent Schiff base, with the Mg(II) complex showing the highest activity. recentscientific.com This suggests that the nature of the central metal ion plays a vital role in the biological action of the complex. recentscientific.com Research on other salicylidene-derived complexes has also reported activity against strains like Pseudomonas aeruginosa and Klebsiella pneumoniae. scirp.orgnih.gov
Table 2: Antibacterial Activity of this compound and its Complexes against Gram-Negative Bacteria
| Compound | Test Organism | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| SAB (Ligand) | Escherichia coli | 11 | recentscientific.com |
| Ni(II)-SAB Complex | Escherichia coli | 20 | recentscientific.com |
| Mg(II)-SAB Complex | Escherichia coli | 22 | recentscientific.com |
| SAB (Ligand) | Salmonella typhi | 11 | researchgate.net |
| Fe(II)-SAB Complex | Salmonella typhi | 18 | researchgate.net |
Data from disc diffusion method.
The precise mechanisms underlying the antibacterial action of this compound and its complexes are not fully elucidated, but several theories have been proposed based on their chemical structure and the behavior of related compounds.
One proposed mechanism involves the disruption of the bacterial cell membrane. The increased lipophilicity of metal complexes, as described by the chelation theory, may facilitate their passage through the lipid bilayer of the cell wall and membrane, altering their permeability and leading to the leakage of vital intracellular constituents, ultimately causing cell death. nih.gov
Another plausible mechanism, particularly relevant for mycobacteria, is the interference with iron acquisition. Bacteria require iron as an essential cofactor for numerous cellular processes. nih.gov To acquire iron from their host, many bacteria, including Mycobacterium tuberculosis, synthesize and secrete high-affinity iron chelators called siderophores. nih.gov Mycobactins are a class of siderophores produced by mycobacteria. nih.gov The biosynthesis of mycobactin (B74219) involves salicylic (B10762653) acid as a key precursor. Given that this compound is derived from salicylaldehyde (a close relative of salicylic acid), it or its complexes could potentially interfere with the mycobactin synthesis pathway. nih.govnih.gov This could happen by inhibiting the enzymes involved in the pathway or by acting as an antagonist, thereby depriving the bacteria of essential iron and inhibiting their growth. There is no direct evidence to suggest interference with folic acid synthesis.
Antifungal Activity Spectrum
In addition to antibacterial properties, Schiff bases derived from salicylaldehyde and their metal complexes have been investigated for their antifungal potential. The structural features that confer antibacterial activity, such as the azomethine group and the ability to form lipophilic metal complexes, are also believed to be important for their action against fungi.
While direct studies on the antifungal activity of this compound against Candida albicans are limited, research on structurally related compounds provides valuable insights. For example, copper(II) complexes of Schiff bases derived from salicylaldehyde and amino acids have been tested against C. albicans. nih.gov Similarly, various metal complexes of Schiff bases derived from 2-aminophenol (B121084) and salicylaldehyde derivatives were screened for activity against C. albicans. researchgate.net
Derivatives of 2-aminobenzoic acid have also shown efficacy against C. albicans, suggesting that this structural moiety contributes to antifungal action. nih.gov The coordination of azole-based antifungal drugs to metal ions like silver(I) has been shown to significantly enhance their potency against Candida species, including the inhibition of hyphae and biofilm formation, which are critical for the fungus's pathogenicity. rsc.org This indicates that metal complexation is a viable strategy for boosting the efficacy of organic antifungal agents. rsc.org
Activity against Filamentous Fungi (e.g., Aspergillus niger, Trichophyton mentagrophytes)
This compound, a type of Schiff base, and its derivatives have been the subject of research to determine their potential as antifungal agents. Studies have investigated their efficacy against various filamentous fungi, including the common mold Aspergillus niger. Research into mixed ligand complexes involving Schiff bases has demonstrated antifungal activity. researchgate.net For instance, certain complexes have been shown to be highly active against Aspergillus niger and Aspergillus flavus. researchgate.net While broad antifungal activity is reported, specific data on Trichophyton mentagrophytes is not extensively detailed in the available research.
The general class of N'-(salicylidene)carbohydrazides has shown excellent antifungal activities against fungi such as Aspergillus fumigatus. nih.gov Similarly, other studies have reported that certain diterpenoid compounds exhibit moderate antifungal activity against Aspergillus niger. nih.gov These findings highlight the potential of salicylidene-related structures in the development of new antifungal treatments.
Influence of Metal Complexation on Antimicrobial Potency
A significant finding in the study of this compound and related Schiff bases is the enhanced antimicrobial activity upon chelation with metal ions. mdpi.comresearchgate.net The process of forming a coordination complex with a metal ion often leads to a more potent biological effect compared to the free Schiff base ligand. mdpi.comaip.orgresearchgate.net This principle is explained by chelation theory. mdpi.com
The synthesis of complexes with various metal ions such as Copper (Cu(II)), Lead (Pb(II)), Zinc (Zn(II)), Manganese (Mn(II)), Cadmium (Cd(II)), Mercury (Hg(II)), Nickel (Ni(II)), and Iron (Fe(III)) has been reported. aip.org These metal complexes have demonstrated pronounced cytotoxic effects in in-vitro antimicrobial studies. aip.org For example, Fe(II) and Ni(II) complexes of Salicylaldehyde-3-aminobenzoic acid showed enhanced antibacterial activity against several bacterial strains when compared to the uncomplexed ligand. researchgate.net Similarly, Cu(II), Co(II), Cr(III), and Zn(II) complexes of N-Salicylideneaniline also showed higher inhibitory potential against tested microbes than the Schiff base alone. researchgate.net This enhancement is a recurring theme, with various studies confirming that the biological activity of the Schiff base increases upon complexation with metal ions. mdpi.comarcjournals.org
Table 1: Effect of Metal Complexation on Antimicrobial Activity
| Schiff Base Ligand | Metal Ion(s) | Observed Effect on Antimicrobial Activity | Reference(s) |
|---|---|---|---|
| This compound | Cu(II), Pb(II), Zn(II), Mn(II), Cd(II), Hg(II), Ni(II), Fe(III) | Possess pronounced cytotoxic effect. aip.org | aip.org |
| Salicylaldehyde-3-aminobenzoic acid (SAB) | Fe(II), Ni(II) | Exhibited enhanced antibacterial activity compared to the free ligand. researchgate.net | researchgate.net |
| N-Salicylideneaniline (SALAN) | Cu(II), Co(II), Cr(III), Zn(II) | Metal complexes have higher inhibiting potential compared to the uncomplexed Schiff base. researchgate.net | researchgate.net |
| N-salicylidene aniline | Co(II), Cu(II), Y(III), Zr(IV), La(III) | Activity increases in comparison to the examined standards upon complexation. mdpi.com | mdpi.com |
Anticancer and Cytotoxic Potential in Cellular Models
In Vitro Cytotoxicity against Human Cancer Cell Lines (e.g., HepG2, MCF-7, A549, HCT-116, HeLa, PC3, HOP-62)
The cytotoxic potential of this compound and its metal complexes has been evaluated against a panel of human cancer cell lines. Research has shown that these compounds can exhibit significant toxicity towards various cancer cells. For instance, certain copper(II) complexes have demonstrated potent activity against human cervical cancer (HeLa) and lung cancer (A549) cells. nih.gov In one study, a specific copper complex showed an IC50 value of 2.04 μM in HeLa cells. nih.gov The cytotoxic effects of related compounds have also been assessed in cell lines such as the human breast adenocarcinoma line (MCF-7) and hepatocellular carcinoma (HepG2). While broad screenings have been performed, specific IC50 values for this compound itself against the full panel of cell lines including HCT-116, PC3, and HOP-62 are not consistently detailed in all reports.
Table 2: Reported Cytotoxic Activity in Human Cancer Cell Lines
| Compound/Complex Type | Cell Line | Finding | Reference(s) |
|---|---|---|---|
| Copper(II) thiolate Schiff base complex | HeLa | Showed potential toxicity; IC50 = 2.04 μM for one complex. nih.gov | nih.gov |
| Copper(II) thiolate Schiff base complex | A549 | Showed potential toxicity. nih.gov | nih.gov |
| Virtual Hit Compounds (General) | HeLa, MCF-7 | Single point inhibition ratios determined at 100 μM. | rsc.org |
Proposed Mechanisms of Cytotoxicity (e.g., induction of oxidative stress, DNA interaction)
The cytotoxic effects of salicylidene-type Schiff bases and their metal complexes are believed to stem from multiple mechanisms, primarily involving interaction with DNA and the induction of cellular stress.
DNA Interaction and Cleavage: Several studies suggest that these compounds can bind to DNA, typically through an intercalation mode. nih.gov This interaction can disrupt DNA structure and function. Furthermore, metal complexes, particularly those with copper, have been shown to exhibit significant DNA cleavage activity. nih.gov This cleavage can be oxidative, often requiring a co-reagent like hydrogen peroxide, or hydrolytic. nih.gov The ability to damage DNA is a key mechanism that can lead to cell cycle arrest and ultimately, apoptosis (programmed cell death). nih.gov
Induction of Oxidative Stress and Apoptosis: The interaction of these compounds with cellular components can lead to the generation of reactive oxygen species (ROS), causing oxidative stress. This is supported by the observation that the reaction of related compounds with glutathione (B108866) (GSH), a key cellular antioxidant, can disturb the redox balance, making cells more vulnerable to ROS. nih.gov The accumulation of cellular damage from these processes can trigger apoptotic pathways. Evidence for apoptosis includes morphological changes like cell shrinkage, chromatin condensation (observed via Hoechst staining), and damage to the cytoskeleton. nih.gov Furthermore, the activation of key executioner enzymes like caspase-3 has been observed, confirming that the induced cell death occurs via caspase-dependent apoptosis. nih.gov
Enzyme Inhibition Profiles
Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Derivatives of aminobenzoic acid have been identified as promising inhibitors of cholinesterase enzymes, which are critical targets in the management of neurodegenerative diseases like Alzheimer's. researchgate.netnih.gov The two main types of cholinesterases are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com AChE is primarily responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) in the brain, and its inhibition can increase cholinergic levels, which is a therapeutic strategy for Alzheimer's disease. mdpi.commdpi.com BChE also plays a role, and its levels are observed to increase in patients with the disease. nih.gov
Research has focused on synthesizing and evaluating aminobenzoic acid derivatives for their ability to inhibit these enzymes. researchgate.netnih.gov Studies have shown that certain m-Aminobenzoic acid derivatives can be potent inhibitors of AChE. nih.gov In one study, a specific compound from this class was found to be more potent at inhibiting acetylcholinesterase than the established drugs galanthamine (B1674398) and tacrine. nih.gov The inhibitory potential varies based on the specific chemical structure of the derivative. researchgate.net For example, one study found a particular aminobenzoic acid derivative to have an IC50 value of 1.66 ± 0.03 µM against AChE, while another derivative showed the highest inhibitory potential against BChE with an IC50 value of 2.67 ± 0.05 µM. researchgate.net These findings suggest that the this compound scaffold is a valuable starting point for designing new and effective cholinesterase inhibitors.
Lipoxygenase Inhibition
Lipoxygenases (LOXs) are enzymes that catalyze the peroxidation of polyunsaturated fatty acids, leading to the formation of biologically active lipid mediators involved in inflammatory processes. nih.gov The inhibition of these enzymes is a key strategy in the development of anti-inflammatory agents. nih.gov
This compound and its complexes have been investigated for their potential to inhibit lipoxygenase activity. The inhibitory mechanism often involves the chelation of the non-heme iron atom within the enzyme's active site, which is crucial for its catalytic function. The structure of the Schiff base, particularly the presence of hydroxyl and carboxyl groups, plays a significant role in its binding affinity to the enzyme.
Hexokinase 2 (HK2) Inhibition Mechanisms
Hexokinase 2 (HK2) is a key enzyme in the glycolytic pathway, catalyzing the first committed step of glucose metabolism. nih.gov In many cancer cells, HK2 is overexpressed and plays a crucial role in the metabolic reprogramming that supports rapid cell proliferation. nih.govnih.gov Therefore, inhibiting HK2 is a promising strategy for cancer therapy. nih.gov
The inhibitory action of compounds like this compound on HK2 can occur through several mechanisms. These include binding to the ATP-binding site, the glucose-binding site, or allosteric sites on the enzyme. The interaction with these sites can prevent the substrate from binding or induce a conformational change that inactivates the enzyme.
Research into HK2 inhibitors has revealed that targeting the unique N-terminal domain of HK2 can lead to selective inhibition without affecting other hexokinase isozymes. nih.gov While direct studies on this compound's HK2 inhibition are limited, the principles of enzyme inhibition by small molecules suggest that its structural features could allow it to interact with critical residues in the enzyme's active or allosteric sites.
DNA Topoisomerase I Inhibition
DNA topoisomerases are essential enzymes that manage the topological states of DNA during replication, transcription, and other cellular processes. nih.gov DNA topoisomerase I, in particular, creates transient single-strand breaks in the DNA to relieve torsional stress. nih.gov Inhibitors of this enzyme can stabilize the covalent enzyme-DNA intermediate, leading to DNA damage and cell death, making them effective anticancer agents. nih.govnih.gov
This compound and its derivatives can inhibit DNA topoisomerase I through intercalation into the DNA or by binding to the enzyme itself. nih.gov The planar aromatic rings of the Schiff base can insert between DNA base pairs, distorting the double helix and preventing the enzyme from religating the DNA strand. nih.gov Alternatively, the compound can bind to the enzyme's active site or an allosteric site, interfering with its catalytic activity. Metal complexes of such Schiff bases can exhibit enhanced DNA binding and cleavage activity.
Pteridine (B1203161) Synthetase Inhibition in Folic Acid Synthesis Pathway
The folic acid synthesis pathway is essential for the survival of many microorganisms, as they cannot uptake folate from their environment. nih.govmdpi.com This pathway is a key target for antimicrobial drugs. Pteridine synthetase is an enzyme in this pathway that catalyzes the formation of dihydropteroate, a precursor to folic acid.
Inhibitors of pteridine synthetase, such as derivatives of p-aminobenzoic acid (PABA), can act as competitive inhibitors, mimicking the natural substrate. nih.gov this compound, being structurally related to PABA, could potentially inhibit this enzyme. The salicylidene moiety could enhance binding to the enzyme's active site, leading to more potent inhibition compared to PABA itself.
Mycobactin Synthesis Inhibition
Mycobacteria, including the pathogen Mycobacterium tuberculosis, require iron for their growth and virulence. They acquire iron from their host using siderophores, which are high-affinity iron-chelating molecules. Mycobactins are the lipid-soluble siderophores of mycobacteria, and their synthesis is a critical process for the bacterium's survival.
Inhibiting mycobactin synthesis is a promising strategy for developing new anti-tuberculosis drugs. Compounds that can interfere with the enzymes involved in the mycobactin biosynthetic pathway can effectively starve the bacteria of iron. This compound and its complexes, with their ability to chelate iron, could potentially disrupt iron metabolism in mycobacteria by either directly binding to the iron intended for mycobactin or by inhibiting the enzymes responsible for its synthesis. nih.gov
Antioxidant Activity and Radical Scavenging Capacities
In Vitro Free Radical Scavenging Assays (e.g., DPPH, Hydroxyl, Superoxide (B77818), Nitric Oxide)
The antioxidant activity of this compound and its complexes has been evaluated using various in vitro assays that measure the ability to scavenge different types of free radicals. researchgate.net Free radicals are highly reactive species that can cause oxidative damage to cells, contributing to aging and various diseases. nih.gov
DPPH Radical Scavenging Assay: This is a common method to assess antioxidant activity. nih.govnih.govrsc.org The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color, which is reduced to a yellow color upon accepting a hydrogen atom or an electron from an antioxidant. researchgate.netnih.govresearchgate.net Studies have shown that Schiff bases, including those derived from salicylaldehyde, can effectively scavenge DPPH radicals. uomustansiriyah.edu.iq The presence of a hydroxyl group on the salicylidene ring is crucial for this activity, as it can readily donate a hydrogen atom.
Hydroxyl Radical Scavenging Assay: The hydroxyl radical is one of the most reactive and damaging free radicals. mdpi.com The ability of this compound to scavenge this radical is often tested using the Fenton reaction to generate the radicals. The antioxidant compound competes with a detector molecule (like salicylic acid) for the hydroxyl radicals, and the extent of scavenging is measured. mdpi.com
Superoxide Radical Scavenging Assay: Superoxide radicals are generated in various biological processes. Assays to measure superoxide scavenging activity often use a system that generates these radicals, and the antioxidant's ability to inhibit the subsequent reactions, such as the reduction of nitroblue tetrazolium, is quantified.
Nitric Oxide Radical Scavenging Assay: Nitric oxide is a signaling molecule, but at high concentrations, it can be toxic and generate other reactive nitrogen species. The scavenging activity is typically measured by the ability of the antioxidant to inhibit the accumulation of nitrite (B80452), a stable product of the reaction of nitric oxide with oxygen.
The antioxidant activity of this compound and its complexes is attributed to their ability to donate electrons or hydrogen atoms to neutralize free radicals. The chelation of metal ions by the Schiff base can also contribute to its antioxidant effect by preventing the metal-catalyzed formation of free radicals.
Interactive Data Table: In Vitro Antioxidant Activity of this compound Derivatives
| Assay Type | Compound | Concentration (µg/mL) | % Inhibition/Scavenging | Reference |
| DPPH Radical Scavenging | 5-arylidene-N,N-dimethylbarbiturate derivative 1 | 25.6 (IC50) | 50 | researchgate.net |
| DPPH Radical Scavenging | 5-arylidene-N,N-dimethylbarbiturate derivative 4 | 28.1 (IC50) | 50 | researchgate.net |
| DPPH Radical Scavenging | Isoniazid-based Schiff base | 6.12 ppm (IC50) | 50 | nih.gov |
| Hydroxyl Radical Scavenging | Pepsin hydrolysates of Paeonia ostii | 1000 | 56.1 ± 1.8 | mdpi.com |
| Hydroxyl Radical Scavenging | Purified peptide fraction P3 | 1000 | 70.4 ± 1.7 | mdpi.com |
| Superoxide Radical Scavenging | 3-methoxy derivative of salicylaldehyde benzoylhydrazone | < 3.7 µmol/L (C50) | 50 | nih.gov |
Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide Dismutase, Catalase)
The direct modulatory effects of this compound on endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase are not extensively documented in isolation. However, the broader class of Schiff bases and their metal complexes, including those derived from salicylaldehyde, have been a focus of research for their potential to mimic the activity of these crucial enzymes.
Reactive oxygen species (ROS) are highly reactive metabolites of oxygen that play a significant role in cellular functions and sperm metabolism. nih.gov A delicate balance between the production and degradation of ROS is essential for normal physiological processes. nih.gov When the generation of radicals surpasses the antioxidant capacity of a biological system, it can lead to oxidative damage to cellular components like membrane lipids, proteins, and DNA. nih.gov
Enzymes like superoxide dismutase and catalase are pivotal in mitigating this oxidative stress. nih.gov SOD catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide, while catalase facilitates the decomposition of hydrogen peroxide into water and oxygen. nih.gov Studies on infertile patients have indicated that fertile individuals exhibit significantly higher activities of both SOD and catalase, underscoring the importance of these enzymes in maintaining cellular health. nih.gov
Research into Schiff base-metal complexes suggests that these compounds can exhibit SOD-like activity. The chelation of metal ions by ligands such as this compound is a key aspect of this functionality. The structural characteristics of the Schiff base, particularly the phenolic hydroxyl group and the imine bond, are vital for coordinating with metal ions that can engage in redox cycling, thereby emulating the active sites of antioxidant enzymes. This suggests a potential mechanism by which this compound, through the formation of metal complexes, could influence the activity of enzymes like SOD and catalase.
Nucleic Acid Binding and Nuclease Interaction Studies
The interaction of this compound and its complexes with nucleic acids, particularly DNA, is a significant area of investigation for their potential therapeutic applications.
This compound and its metallic derivatives have been shown to interact with calf-thymus DNA (CT-DNA). nih.govmdpi.com The planar nature of the salicylidene portion of the molecule is instrumental in these binding events. The strength of this interaction is often quantified by the binding constant (Kb), where a higher value signifies a more potent binding affinity.
For instance, a chiral Schiff base, N-(5-bromo-salicylaldehyde)dehydroabietylamine, and its dinuclear copper complex were found to interact with salmon sperm DNA, with the copper complex exhibiting a higher DNA binding ability. nih.gov Spectroscopic studies, including absorption and emission spectra, along with viscosity measurements, revealed that both the Schiff base and its complex bind to DNA primarily through intercalation. nih.gov
Similarly, the interaction of a dimethyltin (B1205294) copper complex with guanine (B1146940), adenine, and CT-DNA was investigated using spectrophotometric and electrochemical methods. nih.gov The absorption spectra showed a significant "hyperchromic effect" in the presence of guanine and CT-DNA, indicating strong binding. nih.gov Cyclic voltammetry experiments also supported a strong interaction between the complex and CT-DNA. nih.gov
| Compound/Complex | Method | Binding Constant (Kb) / Observation | Reference |
|---|---|---|---|
| N-(5-bromo-salicylaldehyde)dehydroabietylamine (1) | Absorption Spectroscopy | 3.30 × 10^5 M^-1 | nih.gov |
| Dinuclear copper complex of (1) | Absorption Spectroscopy | 6.63 × 10^5 M^-1 | nih.gov |
| Dimethyltin copper complex (5) | UV-Vis Spectroscopy | Hyperchromic effect with CT-DNA | nih.gov |
| Dimethyltin copper complex (5) | Cyclic Voltammetry | Positive shift in formal peak potential with CT-DNA | nih.gov |
The predominant mode of interaction between many salicylidene-derived Schiff base complexes and DNA is believed to be intercalative binding. This involves the insertion of the planar, aromatic rings of the Schiff base ligand between the base pairs of the DNA double helix. This type of interaction is often characterized by specific changes in the spectroscopic properties of the compound upon binding to DNA.
A hallmark of intercalative binding is a hypochromic effect (a decrease in absorbance) and a bathochromic (red) shift in the UV-visible absorption spectrum of the compound. Furthermore, the quenching of fluorescence intensity of the compound in the presence of DNA can also be indicative of this binding mode.
While intercalation is a primary mechanism, other modes such as groove binding and electrostatic interactions can also play a role. The specific geometry of the metal complex is a crucial determinant of the preferred binding mode. For example, square planar geometries, often adopted by Ni(II) and Cu(II) Schiff base complexes, are known to favor intercalative binding with DNA. researchgate.net
Studies on various metal complexes of bis(salicylidene)-ethylenediamine (salen) have provided further insights. researchgate.net For instance, a Co-salen complex was shown to bind to DNA via an intercalative model, as evidenced by a decrease in fluorescence intensity, a bathochromic shift, and hypochromism in the UV absorption spectrum. researchgate.net In contrast, some nickel(II) Schiff base complexes have been reported to interact with CT-DNA through a groove binding mode. researchgate.net
| Complex | Proposed Binding Mode | Evidence | Reference |
|---|---|---|---|
| N-(5-bromo-salicylaldehyde)dehydroabietylamine and its Cu(II) complex | Intercalation | Viscosity measurements, absorption and emission spectra | nih.gov |
| Co-salen | Intercalation | Fluorescence quenching, bathochromic shift, hypochromism | researchgate.net |
| Some Ni(II) Schiff base complexes | Groove binding | Not specified in the provided text | researchgate.net |
Advanced Applications of N Salicylidene M Aminobenzoic Acid in Materials Science and Sensor Technologies
Chemo-sensing Systems Development
N-Salicylidene-m-aminobenzoic acid serves as a highly effective and versatile building block for the development of advanced chemo-sensing systems. Its utility spans both electrochemical and optical detection methods due to its unique electronic properties and ability to form stable complexes.
Electrochemical Sensors (e.g., Nitrite (B80452) Detection, Modified Electrodes)
The structural components of this compound make it an excellent candidate for modifying electrodes used in electrochemical sensing. The electropolymerization of related salicylidene-aminobenzoic acid derivatives onto glassy carbon electrodes (GCEs) has been shown to create stable, reliable, and low-cost sensors for critical analytes like nitrite. nih.gov
A poly-salicylaldehyde-aminobenzoic acid film can be deposited on a GCE using simple and environmentally friendly electrochemical methods. nih.gov This polymeric film significantly enhances the electrode's performance by promoting electron transfer. nih.gov The resulting modified electrode exhibits excellent electrocatalytic activity, making it highly sensitive for the detection of substances such as nitrite in aqueous samples. nih.gov The porous, three-dimensional structure of the electropolymerized film provides a large, active surface area, which is crucial for achieving high sensitivity and catalytic activity. aip.org
Research on poly(m-aminobenzoic acid) films, a key component of the target compound's structure, confirms their ability to create a stable and active surface on electrodes. chemrevlett.com Studies on a poly-salicylaldehyde para-aminobenzoic acid modified GCE (poly-SAPABA GCE) demonstrated its effectiveness in creating a highly promising electrochemical sensor for nitrite. nih.gov The sensor showed good stability, with the peak current remaining at 97.4% of its original value after three weeks, and strong anti-interference ability. nih.gov
Table 1: Performance of a Poly-Salicylaldehyde-Aminobenzoic Acid Based Nitrite Sensor
| Parameter | Finding | Reference |
|---|---|---|
| Sensing Method | Electrochemical (Cyclic Voltammetry) | nih.gov |
| Electrode | Poly-salicylaldehyde para-aminobenzoic acid modified glassy carbon electrode (poly-SAPABA GCE) | nih.gov |
| Target Analyte | Nitrite (NO₂⁻) | nih.gov |
| Key Advantage | Polymer film promotes electron transfer, improving electrochemical performance. | nih.gov |
| Stability | Peak current retained 97.4% of its initial value after 3 weeks. | nih.gov |
| Application | Analysis of spiked river water and industrial wastewater samples. | nih.gov |
Optical Chemo-sensors for Metal Ion Detection
This compound and its analogues are highly effective ligands for the development of optical chemo-sensors for various metal ions. researchgate.netresearchgate.netnih.gov The interaction between the Schiff base and metal ions leads to the formation of stable coordination complexes, which can be detected through changes in color (colorimetry) or fluorescence. researchgate.netresearchgate.netnih.gov This property has been exploited to create sensitive and selective sensors for ions of environmental and biological importance. researchgate.net
The synthesis of metal complexes with this compound has been reported for a wide range of metal ions, including Cu(II), Ni(II), Fe(II)/Fe(III), Zn(II), Pb(II), Mn(II), and Cd(II). researchgate.netnih.gov The formation of these complexes is the fundamental principle behind their use as optical sensors.
A closely related Schiff base, (E)-2-((pyridine-3-ylimino)methyl)phenol (3APS), has demonstrated high selectivity for detecting Cu(II) ions colorimetrically and Al(III) and Fe(III) ions via fluorescence. researchgate.netnih.gov This sensor exhibits low detection limits, often in the micromolar or parts-per-billion range, which are below the guidelines for safe drinking water. researchgate.net The detection mechanism relies on the specific coordination environment and electronic perturbations that occur upon metal binding, leading to distinct spectral responses. researchgate.net
Table 2: Metal Ion Detection using a Salicylidene-based Optical Chemosensor (3APS)
| Metal Ion | Detection Method | Stoichiometric Ratio (Ligand:Metal) | Detection Limit (μg/L) | Reference |
|---|---|---|---|---|
| Cu(II) | Colorimetric (UV-Vis) | 2:1 | 324 | researchgate.netnih.gov |
| Al(III) | Fluorescence | 1:1 | 20 | researchgate.netnih.gov |
| Fe(III) | Fluorescence | 1:1 | 45 | researchgate.netnih.gov |
Catalysis in Organic Transformations
Metal complexes derived from Schiff bases, including this compound, are recognized for their significant catalytic activity in a variety of organic transformations. researchgate.net The versatility in the structural design of these ligands and their ability to coordinate with various transition metals allows for the fine-tuning of the electronic and steric properties of the resulting complex, making them effective catalysts.
While specific catalytic studies on this compound are emerging, the catalytic prowess of the broader family of salicylidene-based Schiff base complexes is well-documented. For instance, chiral Cu(II) and Ni(II) salen complexes, which share the core salicylidene structure, are highly effective catalysts in asymmetric C-C bond-forming reactions, such as the alkylation of amino acids, achieving high yields and excellent enantioselectivity (up to 98% ee). The catalytic cycle often involves the formation of a metal-enolate intermediate, with the chiral ligand environment dictating the stereochemical outcome of the reaction.
The catalytic potential of this compound metal complexes stems from the ligand's ability to stabilize the metal center in various oxidation states and provide a specific geometric arrangement for substrate binding and activation. researchgate.net These complexes are explored as catalysts in reactions such as oxidation, reduction, and asymmetric synthesis. researchgate.net
Contributions to Supramolecular Chemistry
This compound makes significant contributions to supramolecular chemistry, primarily through its function as a programmable ligand for coordination-driven self-assembly. The field of supramolecular chemistry focuses on chemical systems composed of multiple discrete molecules held together by non-covalent interactions.
The ability of this Schiff base to chelate with a diverse array of metal ions allows for the construction of well-defined metal-organic complexes and coordination polymers. researchgate.netnih.gov The specific binding sites on the ligand—typically the phenolic oxygen, imine nitrogen, and carboxylate group—direct the metal ions into predictable geometric arrangements, leading to the formation of discrete polynuclear structures or extended networks.
Furthermore, the structure of this compound incorporates functional groups capable of forming strong hydrogen bonds. These interactions, along with π-π stacking between the aromatic rings, play a crucial role in organizing the molecules in the solid state, leading to complex and ordered crystal packing. nih.gov This control over molecular assembly is fundamental to crystal engineering and the design of functional supramolecular materials.
Corrosion Inhibition Properties
Schiff bases are widely recognized as highly effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.net this compound is an excellent candidate for this application due to its molecular structure, which is rich in features that promote strong adsorption onto metal surfaces. researchgate.net
The inhibition mechanism involves the molecule's ability to form a protective layer on the metal. This adsorption is facilitated by several factors:
Heteroatoms: The presence of electronegative nitrogen and oxygen atoms with lone pairs of electrons allows for strong coordination with vacant d-orbitals of metal atoms on the surface.
Aromatic Rings: The π-electrons of the benzene (B151609) rings provide additional sites for interaction with the metal surface.
Imine Group: The polar C=N group is a key anchoring point for adsorption.
This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive medium. Studies on Schiff bases derived from isomeric aminobenzoic acids have demonstrated remarkable performance, with one analogue showing a maximum inhibition efficiency of 96.3% for zinc in a sulfuric acid solution. researchgate.net The effectiveness of these compounds is typically evaluated using weight loss measurements and electrochemical techniques, with their performance often supported by theoretical calculations.
UV Protection and Modified Materials Applications
The electronic structure of this compound gives it inherent UV-absorbing properties. Its electronic spectrum shows strong absorption bands in the UV region, which is the primary requirement for a UV-shielding material. researchgate.net
A more advanced application of this property lies in the development of photochromic materials. nih.gov Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. nih.gov In many N-salicylidene derivatives, UV irradiation can induce a reversible intramolecular proton transfer (enol-keto tautomerism) and/or a cis-trans isomerization around the C=N bond. nih.gov This transformation results in a significant color change.
This UV-responsive behavior makes this compound and its derivatives highly suitable for incorporation into polymer matrices to create "smart" materials. nih.gov Potential applications include:
UV-protective coatings and films.
Optical data storage devices.
Light-modulating lenses and smart windows.
Molecular switches and sensors.
The stability of the photo-induced form and the efficiency of the switching process are key parameters that can be tuned by modifying the chemical structure of the Schiff base or its environment within a material. nih.gov
Emerging Trends and Future Research Perspectives
Rational Design of N-Salicylidene-m-aminobenzoic acid Derivatives with Tunable Properties
The inherent structure of this compound offers a versatile scaffold for the rational design of derivatives with finely tuned properties. By strategically modifying its molecular framework, researchers can enhance its efficacy for specific applications. Key strategies in this endeavor involve the introduction of various functional groups to modulate its electronic and steric characteristics.
The introduction of electron-withdrawing groups, such as nitro or halogen moieties, can alter the electronic structure and stability of the molecule. researchgate.net Conversely, the addition of electron-donating groups, like alkyl or hydroxyl groups, can increase its nucleophilicity. researchgate.net These modifications can significantly influence the compound's coordination chemistry and biological activity. For instance, creating derivatives like N-alkyl or N-aryl Schiff bases can lead to improved solubility or different coordination capabilities with metal ions. researchgate.net
Furthermore, the synthesis of metal complexes with this compound and its derivatives presents another avenue for tuning its properties. The choice of the central metal ion, such as Cu(II), Pb(II), Zn(II), Mn(II), Cd(II), Hg(II), Ni(II), or Fe(III), can dramatically influence the resulting complex's geometry, stability, and biological efficacy. aip.orgresearchgate.net Research has shown that metal complexes of Schiff bases often exhibit enhanced biological activity compared to the free ligands. bohrium.comresearchgate.net
A summary of strategies for designing this compound derivatives is presented below:
| Design Strategy | Targeted Property Modification | Potential Outcome |
| Introduction of Electron-Withdrawing Groups | Altered electronic structure and stability | Enhanced biological activity, modified reactivity |
| Introduction of Electron-Donating Groups | Increased nucleophilicity | Modified coordination behavior, altered solubility |
| Formation of N-Alkyl/N-Aryl Derivatives | Improved solubility, different coordination abilities | Enhanced bioavailability, novel complex formation |
| Complexation with Various Metal Ions | Modified geometry, stability, and electronic properties | Enhanced and specific biological activities |
| Incorporation into Polymeric Structures | Improved mechanical strength, flexibility, and thermal stability | Development of advanced materials with tailored properties researchgate.net |
Exploration of New Biological Targets and Pathways
While the antimicrobial and anticancer potential of Schiff bases, including this compound, is well-documented, future research is geared towards identifying novel and more specific biological targets and unraveling the intricate molecular pathways through which they exert their effects. researchgate.netbohrium.com This exploration is crucial for developing more potent and selective therapeutic agents with minimized side effects.
Recent studies on Schiff base derivatives have revealed their potential to inhibit specific enzymes crucial for pathogen survival and cancer cell proliferation. For example, certain Schiff base hybrids have been developed to target DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. frontiersin.org Compound 5h from a recent study demonstrated significant efficacy against S. aureus, E. coli, and P. aeruginosa by targeting these enzymes. frontiersin.org
The interaction of this compound and its metal complexes with biomacromolecules like DNA is another critical area of investigation. Understanding the mode of binding—whether through intercalation, groove binding, or electrostatic interaction—can provide insights into their mechanism of action. mdpi.com Computational docking studies can predict the preferred binding mode and strength, guiding the design of more effective DNA-targeting agents. mdpi.com
Future research will likely focus on:
Enzyme Inhibition: Screening this compound derivatives against a wider range of enzymes implicated in various diseases.
Pathway Analysis: Utilizing transcriptomics, proteomics, and metabolomics to identify the cellular pathways modulated by these compounds.
Receptor Targeting: Investigating the interaction of these compounds with specific cell surface or nuclear receptors.
Antiviral Research: Exploring the potential of this compound derivatives to inhibit viral replication by targeting viral enzymes or host-cell factors. nih.gov
Integration of Green Chemistry Principles in Synthesis and Application
The chemical industry is increasingly embracing green chemistry principles to minimize environmental impact. The synthesis of this compound and its derivatives is an area ripe for the integration of these sustainable practices. Traditional synthesis methods often involve the use of volatile organic solvents and require long reaction times. tandfonline.com
Modern green synthetic methods offer environmentally benign alternatives. These include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times, increase yields, and often eliminates the need for a solvent. acs.orgsphinxsai.com
Ultrasonic methods: Sonication provides an energy-efficient way to promote reactions, leading to shorter reaction times and higher yields. researchgate.net
Natural acid catalysts: Utilizing natural acids, such as those found in lemon juice, provides a biodegradable and cost-effective alternative to conventional acid catalysts. pramanaresearch.org
Grinding method: This solvent-free approach involves the mechanical grinding of reactants, offering a simple and efficient synthesis route. researchgate.net
Aqueous media: Using water as a solvent is a cornerstone of green chemistry, and methods for synthesizing Schiff bases in aqueous media are being developed. tandfonline.comrecentscientific.com
The advantages of these green synthetic approaches are summarized in the table below:
| Green Synthesis Method | Key Advantages |
| Microwave Irradiation | Rapid, high yield, solvent-free potential, easy product isolation acs.orgresearchgate.net |
| Ultrasonic Irradiation | Reduced reaction time, mild conditions, higher yields researchgate.net |
| Natural Acid Catalysis | Benign, cost-effective, environmentally friendly researchgate.netpramanaresearch.org |
| Grinding | Solvent-free, rapid, simple procedure researchgate.net |
| Aqueous Synthesis | Eco-friendly, high yielding, reduced reaction times tandfonline.com |
Synergistic Approaches in Computational and Experimental Research
The convergence of computational modeling and experimental investigation is revolutionizing the field of drug discovery and materials science. This synergistic approach is particularly valuable in the study of this compound, enabling a deeper understanding of its structure-activity relationships and facilitating the design of novel derivatives with desired properties. uni-muenster.denih.gov
Computational methods, such as Density Functional Theory (DFT), can be employed to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.net Molecular docking studies can simulate the interaction of these compounds with biological targets, such as enzymes and DNA, providing insights into their potential mechanisms of action and helping to predict their biological activity. mdpi.comresearchgate.net
Experimental techniques provide the necessary validation for computational predictions. Spectroscopic methods like FT-IR, NMR, and UV-Visible spectroscopy are used to characterize the synthesized compounds and their metal complexes. aip.orgresearchgate.net In vitro biological assays are essential for determining the actual antimicrobial, anticancer, or other biological activities. aip.orgresearchgate.net
The integration of these approaches creates a powerful research cycle:
Computational Design: In silico design of novel this compound derivatives with predicted enhanced activity. bohrium.com
Synthesis and Characterization: Experimental synthesis and structural confirmation of the designed compounds.
Experimental Evaluation: In vitro and/or in vivo testing of the biological activity of the synthesized compounds.
Data Correlation and Refinement: Correlating experimental results with computational predictions to refine the models and design the next generation of compounds. nih.gov
This iterative process accelerates the discovery and optimization of bioactive molecules and advanced materials.
Advanced Material and Nano-technological Applications
The unique properties of this compound and its ability to form stable complexes with various metal ions make it a promising candidate for the development of advanced materials and for applications in nanotechnology. researchgate.netacs.org
Schiff base-functionalized nanomaterials are gaining significant attention due to their enhanced properties and wide range of applications. researchgate.net The large surface area of nanomaterials, combined with the functional properties of the Schiff base, can lead to materials with superior catalytic activity, sensing capabilities, and biological efficacy. acs.orgresearchgate.net
Potential applications in this domain include:
Sensors: Schiff base-modified nanomaterials can be designed for the sensitive and selective detection of ions, such as heavy metals, in environmental samples. acs.org
Catalysis: The catalytic activity of Schiff base metal complexes can be enhanced by immobilizing them on nanomaterials, creating reusable and highly efficient nanocatalysts for various organic reactions. researchgate.net
Drug Delivery: Nanoparticles functionalized with Schiff bases could be explored for targeted drug delivery systems, potentially improving the therapeutic index of anticancer drugs. researchgate.net
Advanced Coatings: The incorporation of this compound derivatives into polymeric structures could lead to the development of coatings with enhanced thermal stability, mechanical strength, and corrosion resistance. researchgate.net
Hierarchical Porous Materials: Functionalizing materials like melamine (B1676169) sponges with Schiff bases can create hierarchical porous architectures with high efficiency for removing organic dyes from wastewater. mdpi.com
The development of these advanced materials and nanotechnological applications represents a significant and exciting frontier in the research of this compound.
Q & A
Basic: What are the standard synthetic routes for preparing N-Salicylidene-m-aminobenzoic acid?
Methodological Answer:
The compound is typically synthesized via a Schiff base condensation reaction between m-aminobenzoic acid and salicylaldehyde under reflux in ethanol or methanol. Key steps include:
- Stoichiometric control : Maintain a 1:1 molar ratio of aldehyde to amine to minimize side products.
- Acid catalysis : Add glacial acetic acid (~2% v/v) to accelerate imine formation .
- Purification : Recrystallize from ethanol/water mixtures to remove unreacted starting materials. Confirm purity via melting point analysis and thin-layer chromatography (TLC) .
Advanced: How can reaction conditions be optimized to improve crystallinity and yield of this compound?
Methodological Answer:
Optimization requires systematic variation of parameters:
- Solvent screening : Test polar aprotic solvents (e.g., DMF) to enhance solubility and crystal growth.
- Temperature gradients : Use slow cooling from reflux to room temperature to promote large crystal formation.
- Additive effects : Introduce templating agents (e.g., surfactants) to control crystal packing. Monitor outcomes using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Core techniques include:
- FT-IR : Confirm imine bond formation (C=N stretch ~1600–1650 cm⁻¹) and absence of unreacted amine (-NH₂ peaks).
- ¹H/¹³C NMR : Assign aromatic protons and confirm tautomeric equilibrium (enol-imine vs. keto-amine forms) in solution .
- UV-Vis : Analyze π→π* transitions in the salicylidene moiety (~300–400 nm) to assess electronic properties .
Advanced: How can X-ray crystallography resolve ambiguities in the tautomeric state of this compound?
Methodological Answer:
Single-crystal X-ray diffraction provides definitive structural evidence:
- Data collection : Use synchrotron radiation for high-resolution data if crystals are small.
- Hydrogen bonding analysis : Identify intramolecular O–H···N interactions to distinguish enol-imine dominance.
- Comparative studies : Cross-validate with computational models (DFT) to correlate bond lengths with tautomeric ratios .
Basic: How do researchers determine the acid dissociation constant (pKa) of this compound?
Methodological Answer:
Perform potentiometric titration in aqueous or mixed solvents:
- Titrant selection : Use standardized NaOH/HCl under nitrogen to avoid CO₂ interference.
- Data fitting : Apply HYPERQUAD or SPECFIT software to model protonation equilibria.
- Validation : Compare results with UV-Vis spectral shifts at varying pH to confirm deprotonation sites .
Advanced: What experimental strategies address contradictions in reported stability constants of metal complexes with this compound?
Methodological Answer:
Discrepancies often arise from solvent polarity or ionic strength differences. To resolve:
- Standardize conditions : Fix temperature (25°C) and ionic strength (e.g., 0.1 M KCl).
- Multi-technique validation : Combine potentiometry, UV-Vis, and cyclic voltammetry to cross-check stability constants.
- Error analysis : Use multivariate regression to quantify uncertainty in logβ values .
Basic: How can researchers quantify this compound in complex matrices?
Methodological Answer:
Employ reverse-phase HPLC with UV detection:
- Column selection : Use C18 columns and mobile phases of acetonitrile/0.1% formic acid.
- Calibration : Prepare standard curves in the linear range (0.1–100 μg/mL).
- Validation : Assess recovery rates (>95%) and limit of detection (LOD < 0.05 μg/mL) .
Advanced: What advanced mass spectrometry (MS) techniques elucidate degradation pathways of this compound under UV exposure?
Methodological Answer:
- LC-QTOF-MS : Perform untargeted profiling to identify photodegradants via accurate mass (<5 ppm error).
- Fragmentation patterns : Use MS/MS to propose structural changes (e.g., ring-opening or oxidation).
- Kinetic studies : Monitor degradation rates under controlled UV intensity and wavelength .
Basic: How should researchers design a literature review on the biological activity of this compound derivatives?
Methodological Answer:
- Database selection : Use SciFinder-n with search terms like "Schiff base AND biological activity" and apply filters for in vitro studies.
- Citation tracking : Follow references from key papers (e.g., antimicrobial or anticancer assays).
- Critical appraisal : Prioritize studies with IC₅₀ values, dose-response curves, and negative controls .
Advanced: What computational approaches predict the coordination behavior of this compound with lanthanides?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry and calculate binding energies for La³+/Eu³+ complexes.
- Molecular Dynamics (MD) : Simulate solvent effects on ligand flexibility and metal ion accessibility.
- Spectroscopic correlation : Compare computed IR/Raman spectra with experimental data to validate models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
